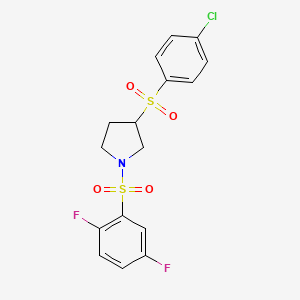

3-((4-Chlorophenyl)sulfonyl)-1-((2,5-difluorophenyl)sulfonyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((4-Chlorophenyl)sulfonyl)-1-((2,5-difluorophenyl)sulfonyl)pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as CSP and is a member of the pyrrolidine class of compounds. CSP is a potent inhibitor of certain enzymes and has been found to have a wide range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis of Tetrahydropyridine and Pyrrolidine Derivatives

The radical reaction of 1,6-enynes with sulfur dioxide and aryldiazonium tetrafluoroborates under mild conditions enables the synthesis of sulfonated tetrahydropyridine derivatives. This method, which does not require any catalysts or additives, efficiently yields sulfonated tetrahydropyridine derivatives, indicating the utility of sulfonated pyrrolidine derivatives in synthesizing complex heterocyclic frameworks (An & Wu, 2017).

New Syntheses of Pyrrolidines

The γ-Chlorocarbanions generated from 3-chloropropyl pentachlorophenyl sulfone react with electron-deficient formal imines to produce substituted pyrrolidines. This process mimics a 1,3-dipolar cycloaddition, offering a novel and simple approach for synthesizing pyrrolidines, highlighting the role of sulfone intermediates in facilitating such transformations (Mąkosza & Judka, 2005).

Acid-Catalyzed Reactions for Arylsulfonylpyrrolidines

Acid-catalyzed reactions of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols lead to the formation of 1-(arylsulfonyl)pyrrolidines under mild conditions. This method provides a convenient route for the synthesis of pyrrolidine-1-sulfonylarene derivatives, further underscoring the synthetic versatility of sulfonylpyrrolidines (Smolobochkin et al., 2017).

Cardiovascular Applications

The stereoselective behavior of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a blocker of cardiovascular L-type calcium channels, illustrates the potential medicinal chemistry applications of sulfonylpyrrolidine derivatives. The separation and characterization of enantiomers reveal significant differences in their functional, electrophysiological, and binding properties, providing insights into the cardiac stereoselectivity and vascular stereospecificity of these compounds (Carosati et al., 2009).

Material Science Applications

The synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties from a new diamine demonstrates the application of sulfonylpyrrolidine derivatives in material science. These polymers exhibit remarkable solubility, thermal stability, and mechanical properties, highlighting the potential of sulfonated pyrrolidines in the development of advanced materials (Liu et al., 2013).

Propiedades

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-(2,5-difluorophenyl)sulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF2NO4S2/c17-11-1-4-13(5-2-11)25(21,22)14-7-8-20(10-14)26(23,24)16-9-12(18)3-6-15(16)19/h1-6,9,14H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGRYXVKVZFSEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Chlorophenyl)sulfonyl)-1-((2,5-difluorophenyl)sulfonyl)pyrrolidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-oxo-1-phenyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2764994.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2764999.png)

![(1S,3S,5S)-3-(Phenylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2765000.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2765014.png)